Cas no 76596-53-7 (1-(3-Bromoisoxazol-5-yl)ethanone)
1-(3-Bromoisoxazol-5-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(3-bromo-5-isoxazolyl)-
- 1-(3-bromo-1,2-oxazol-5-yl)ethanone
- EN300-113228
- 1-(3-bromoisoxazol-5-yl)ethanone
- 1-(3-BROMOISOXAZOL-5-YL)ETHAN-1-ONE
- AT19699
- CS-0436819
- 76596-53-7
- 3-Bromo-5-acetylisoxazole
- DTXSID00545340
- NMCSUHDGEHKCQH-UHFFFAOYSA-N
- SCHEMBL1641444
- 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one
- BDA59653
- DB-342631
- 1-(3-Bromoisoxazol-5-yl)ethanone
-
- MDL: N/A
- Inchi: 1S/C5H4BrNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3
- InChI Key: NMCSUHDGEHKCQH-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C)=O)ON=1
Computed Properties
- Exact Mass: 188.94254g/mol
- Monoisotopic Mass: 188.94254g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 43.1Ų
1-(3-Bromoisoxazol-5-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B850113-10mg |
1-(3-Bromoisoxazol-5-yl)ethanone |
76596-53-7 | 10mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B850113-50mg |
1-(3-Bromoisoxazol-5-yl)ethanone |
76596-53-7 | 50mg |
$ 250.00 | 2022-06-01 | ||
| TRC | B850113-100mg |
1-(3-Bromoisoxazol-5-yl)ethanone |
76596-53-7 | 100mg |
$ 365.00 | 2022-06-01 | ||
| Chemenu | CM423121-1g |
Ethanone, 1-(3-bromo-5-isoxazolyl)- |
76596-53-7 | 95%+ | 1g |
$744 | 2023-01-06 | |
| Enamine | EN300-113228-0.05g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one |
76596-53-7 | 95% | 0.05g |
$212.0 | 2023-10-26 | |
| Enamine | EN300-113228-0.1g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one |
76596-53-7 | 95% | 0.1g |
$317.0 | 2023-10-26 | |
| Enamine | EN300-113228-0.25g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one |
76596-53-7 | 95% | 0.25g |
$452.0 | 2023-10-26 | |
| Enamine | EN300-113228-0.5g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one |
76596-53-7 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
| Enamine | EN300-113228-1.0g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one |
76596-53-7 | 95% | 1g |
$0.0 | 2023-06-09 | |
| Enamine | EN300-113228-2.5g |
1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one |
76596-53-7 | 95% | 2.5g |
$1791.0 | 2023-10-26 |
1-(3-Bromoisoxazol-5-yl)ethanone Suppliers
1-(3-Bromoisoxazol-5-yl)ethanone Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-(3-Bromoisoxazol-5-yl)ethanone
1-(3-Bromoisoxazol-5-yl)ethanone (CAS 76596-53-7): A Versatile Building Block in Modern Organic Synthesis
The 1-(3-Bromoisoxazol-5-yl)ethanone (CAS 76596-53-7) represents an important heterocyclic ketone compound that has gained significant attention in pharmaceutical research and material science. This brominated isoxazole derivative serves as a crucial chemical intermediate for synthesizing various bioactive molecules, with its unique structural features offering multiple points for chemical modification.
Recent studies in medicinal chemistry highlight the growing demand for isoxazole-containing compounds, particularly in the development of novel antimicrobial agents and anti-inflammatory drugs. The presence of both bromo substituent and acetyl group in 1-(3-Bromoisoxazol-5-yl)ethanone makes it an ideal precursor for cross-coupling reactions, a fact that answers many organic chemists' questions about efficient synthetic pathways.
The compound's molecular structure (C5H4BrNO2) features an isoxazole ring with a bromine atom at the 3-position and an acetyl group at the 5-position. This arrangement provides excellent opportunities for nucleophilic substitution reactions, making it valuable for creating diverse heterocyclic scaffolds. Researchers frequently search for "synthetic applications of bromoisoxazole derivatives" and "1-(3-Bromoisoxazol-5-yl)ethanone reactions" - queries that reflect the compound's importance in contemporary organic synthesis.
In the field of material science, 1-(3-Bromoisoxazol-5-yl)ethanone has shown promise as a building block for organic electronic materials. Its ability to participate in palladium-catalyzed coupling reactions allows for the creation of extended π-conjugated systems, addressing the growing interest in "organic semiconductors from heterocyclic compounds". The bromine substituent serves as an excellent leaving group, facilitating various carbon-carbon bond forming reactions.
The synthesis of 1-(3-Bromoisoxazol-5-yl)ethanone typically involves cyclization reactions of appropriate β-diketone precursors with hydroxylamine, followed by selective bromination. This process aligns with current trends toward "atom-economical heterocycle synthesis" and "green chemistry approaches to brominated compounds". The compound's crystalline form and moderate solubility in common organic solvents make it convenient for laboratory use.
Recent patent literature reveals increasing applications of 1-(3-Bromoisoxazol-5-yl)ethanone in developing agrochemicals and pharmaceutical intermediates. Its structural motif appears in several investigational drugs targeting kinase inhibition, answering frequent queries about "isoxazole derivatives in drug discovery". The compound's metabolic stability and ability to participate in click chemistry reactions further enhance its utility.
From a safety perspective, proper handling of 1-(3-Bromoisoxazol-5-yl)ethanone requires standard laboratory precautions for brominated organic compounds. While not classified as highly hazardous, appropriate personal protective equipment should be used, addressing common workplace safety concerns regarding "handling brominated heterocycles". The compound's stability under normal conditions makes it suitable for various chemical transformations.
The market for 1-(3-Bromoisoxazol-5-yl)ethanone has grown steadily, driven by demand from contract research organizations and pharmaceutical companies. Current research trends focusing on "privileged structures in medicinal chemistry" have increased interest in this versatile intermediate. Analytical methods for quality control typically employ HPLC and NMR spectroscopy, ensuring batch-to-batch consistency.
Future applications of 1-(3-Bromoisoxazol-5-yl)ethanone may expand into bioconjugation chemistry and materials science, particularly in developing functionalized surfaces for biosensors. The compound's compatibility with microwave-assisted synthesis and flow chemistry techniques positions it well for modern high-throughput screening applications, addressing the pharmaceutical industry's need for efficient lead compound optimization.
In conclusion, 1-(3-Bromoisoxazol-5-yl)ethanone (CAS 76596-53-7) stands as a valuable chemical building block with diverse applications across multiple scientific disciplines. Its unique combination of reactivity and structural features continues to inspire innovative research, making it a compound of enduring interest in both academic and industrial settings.
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